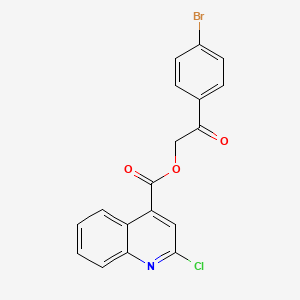

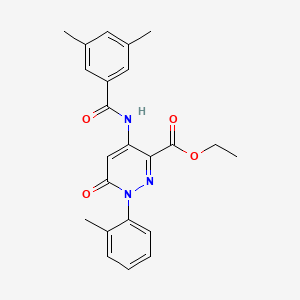

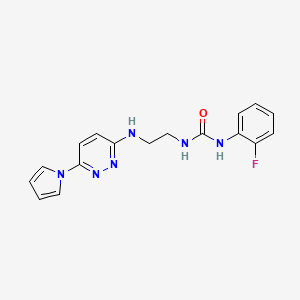

![molecular formula C25H28N4O3 B3013200 N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide CAS No. 1251601-72-5](/img/structure/B3013200.png)

N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound "N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide" is a synthetic molecule that may have potential pharmacological properties. While the provided papers do not directly discuss this compound, they do provide insights into similar benzamide derivatives and their synthesis, molecular structure, and pharmacological activities, which can be extrapolated to understand the compound .

Synthesis Analysis

The synthesis of benzamide derivatives typically involves the condensation of an acid with an amine. For example, in the synthesis of N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide, 3-methoxybenzoic acid was condensed with an ethane-1,2-diamine derivative . Similarly, substituted pyrazole derivatives were prepared from benzamides by treating them with hydrazine derivatives . These methods suggest that the synthesis of "this compound" could involve similar condensation reactions, starting from an appropriate ethoxyphenyl-benzamide and a methylpiperidin-pyrazin derivative.

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using spectroscopic methods and, in some cases, X-ray crystallography. For instance, the crystal structure of a related compound was determined, and its geometric bond lengths and angles were compared with those obtained by density functional theory (DFT) . The molecular structure of "this compound" would likely be analyzed using similar techniques to confirm its structure and to understand its electronic properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies.

Chemical Reactions Analysis

Benzamide derivatives can undergo various chemical reactions, including reactions with hydrazine derivatives to form pyrazoline derivatives . The reactivity of "this compound" could be explored in the context of its potential to form new compounds through similar reactions, which could be useful for generating a library of compounds for pharmacological screening.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives, such as solubility, melting point, and stability, are important for their potential use as pharmaceuticals. The pharmacological screening of some benzamide derivatives has shown good anti-inflammatory activities and less toxicity . The antiproliferative activity of a related compound against various cancer cell lines was also reported . These findings suggest that "this compound" could be analyzed for similar properties to assess its potential as a therapeutic agent.

Applications De Recherche Scientifique

Antimicrobial Activity

Research on similar compounds has shown potential antimicrobial applications. For example, derivatives incorporating the thiazole ring have been synthesized and screened for antibacterial and antifungal activities. These compounds demonstrated significant inhibitory action against both Gram-positive and Gram-negative bacteria as well as fungi, suggesting their therapeutic potential for treating microbial diseases (Desai et al., 2013).

Synthesis Methodologies

Advancements in synthesis methodologies for related compounds have been reported, highlighting regioselective synthesis techniques that produce aminopyrazole derivatives. These methodologies provide a foundation for the efficient synthesis of complex molecules, including "N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide" (Aly et al., 2017).

Pharmacological Activities

Several studies have focused on the synthesis and evaluation of pharmacological properties of similar compounds. Notably, novel 5-chloro-N-(4-(1,5-(disubstituted)-4,5-dihydro-1H-pyrazol-3-yl)phenyl)-2-methoxybenzamide derivatives have been prepared and shown to possess anti-inflammatory activities, underscoring the potential for related compounds in pharmacological applications (Abdulla et al., 2013).

Material Science Applications

Research into the structural properties and applications in material science of related compounds has also been reported. For instance, X-ray powder diffraction data for closely related compounds have been published, providing valuable information for the development of new materials with specific optical or electronic properties (Wang et al., 2017).

Propriétés

IUPAC Name |

N-(4-ethoxyphenyl)-4-[3-(4-methylpiperidin-1-yl)pyrazin-2-yl]oxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H28N4O3/c1-3-31-21-10-6-20(7-11-21)28-24(30)19-4-8-22(9-5-19)32-25-23(26-14-15-27-25)29-16-12-18(2)13-17-29/h4-11,14-15,18H,3,12-13,16-17H2,1-2H3,(H,28,30) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RQRXCRJNFSSUBC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)OC3=NC=CN=C3N4CCC(CC4)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H28N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

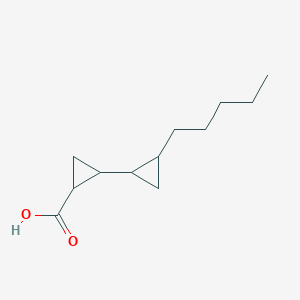

![N-[(2-chlorophenyl)methyl]-2-[11-(4-fluorophenyl)-5-oxo-3,4,6,9,10-pentazatricyclo[7.3.0.02,6]dodeca-1(12),2,7,10-tetraen-4-yl]acetamide](/img/structure/B3013117.png)

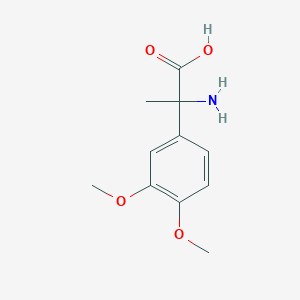

![Piperidino{2-[(3,4,4-trifluoro-3-butenyl)sulfanyl]-3-pyridinyl}methanone](/img/structure/B3013118.png)

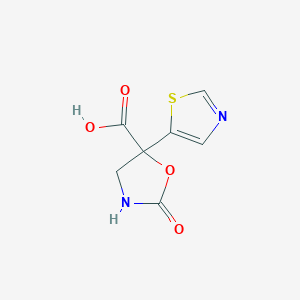

![Tert-butyl 4-[amino(4-fluorophenyl)methyl]piperidine-1-carboxylate](/img/structure/B3013122.png)

![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-(1H-pyrrol-1-yl)benzamide](/img/structure/B3013130.png)

![N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)-3-(benzyloxy)benzamide](/img/structure/B3013136.png)